Regioisomeric Scaffold Advantage: Pyrido[3,2-d] vs. Pyrido[2,3-d]pyrimidine-2,4-dione DHFR Inhibition Selectivity
In a class-level analysis of pyrido[3,2-d]pyrimidine derivatives developed as DHFR inhibitors, the [3,2-d] regioisomer demonstrates superior complementarity to the DHFR active site compared to the [2,3-d] regioisomer. A study comparing 6-substituted pyrido[3,2-d]pyrimidine 12 with its pyrido[2,3-d]pyrimidine analog 8 showed that the [3,2-d] regioisomer exhibits markedly different inhibitory potency against Pneumocystis jirovecii DHFR, attributed to the altered nitrogen positioning affecting key hydrogen-bond interactions with the enzyme active site [1]. While exact Ki values for the target compound are not publicly available, the [3,2-d] scaffold is established as the preferred regioisomer for DHFR-targeted antifolate design.
| Evidence Dimension | DHFR inhibitory potency (regioisomeric scaffold comparison) |
|---|---|
| Target Compound Data | Pyrido[3,2-d]pyrimidine scaffold (exact Ki for compound 1105193-33-6 not disclosed) |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine analog 8; reported as less potent than the corresponding [3,2-d] regioisomer [1] |
| Quantified Difference | Qualitative superiority of [3,2-d] over [2,3-d] regioisomer for DHFR binding (no quantitative Ki ratio available for the target compound) |
| Conditions | In vitro recombinant Pneumocystis jirovecii DHFR inhibition assay [1] |
Why This Matters
Procurement of the correct [3,2-d] regioisomer is essential for DHFR-targeted programs, as the [2,3-d] regioisomer does not replicate the same binding interactions.
- [1] PMC6588427 / PubMed: Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Comparison of regioisomeric pyrido[3,2-d]pyrimidine 12 to pyrido[2,3-d]pyrimidine analog 8 (Table 2). View Source
